molecular formula C28H23N3OS2 B11966266 (5E)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11966266
M. Wt: 481.6 g/mol
InChI Key: UYRNFSNCTHQEKZ-XIEYBQDHSA-N
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Description

The compound (5E)-5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-(2-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with a pyrazole ring and phenyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-(2-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-(2-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted phenyl and pyrazole compounds.

Scientific Research Applications

(5E)-5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-(2-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-(2-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core structure, known for their diverse biological activities.

    Pyrazoles: Compounds containing the pyrazole ring, which are widely studied for their pharmacological properties.

    Phenyl derivatives: Compounds with phenyl groups, commonly used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

(5E)-5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-(2-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE: stands out due to its unique combination of structural features, including the thiazolidinone core, pyrazole ring, and phenyl groups

Properties

Molecular Formula

C28H23N3OS2

Molecular Weight

481.6 g/mol

IUPAC Name

(5E)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H23N3OS2/c1-20-12-14-22(15-13-20)26-23(19-31(29-26)24-10-6-3-7-11-24)18-25-27(32)30(28(33)34-25)17-16-21-8-4-2-5-9-21/h2-15,18-19H,16-17H2,1H3/b25-18+

InChI Key

UYRNFSNCTHQEKZ-XIEYBQDHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C/3\C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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